(E)-1,2-dichloroethene;1-ethoxy-1,1,2,2,3,3,4,4,4-nonafluorobutane;1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxybutane

Catalog No.
S6598147
CAS No.
839682-75-6
M.F
C13H10Cl2F18O2
M. Wt
611.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-1,2-dichloroethene;1-ethoxy-1,1,2,2,3,3,4,4,4-...

CAS Number

839682-75-6

Product Name

(E)-1,2-dichloroethene;1-ethoxy-1,1,2,2,3,3,4,4,4-nonafluorobutane;1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxybutane

IUPAC Name

(E)-1,2-dichloroethene;1-ethoxy-1,1,2,2,3,3,4,4,4-nonafluorobutane;1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxybutane

Molecular Formula

C13H10Cl2F18O2

Molecular Weight

611.09 g/mol

InChI

InChI=1S/C6H5F9O.C5H3F9O.C2H2Cl2/c1-2-16-6(14,15)4(9,10)3(7,8)5(11,12)13;1-15-5(13,14)3(8,9)2(6,7)4(10,11)12;3-1-2-4/h2H2,1H3;1H3;1-2H/b;;2-1+

InChI Key

AATDSWDHKNJARU-WXXKFALUSA-N

SMILES

CCOC(C(C(C(F)(F)F)(F)F)(F)F)(F)F.COC(C(C(C(F)(F)F)(F)F)(F)F)(F)F.C(=CCl)Cl

Canonical SMILES

CCOC(C(C(C(F)(F)F)(F)F)(F)F)(F)F.COC(C(C(C(F)(F)F)(F)F)(F)F)(F)F.C(=CCl)Cl

Isomeric SMILES

CCOC(C(C(C(F)(F)F)(F)F)(F)F)(F)F.COC(C(C(C(F)(F)F)(F)F)(F)F)(F)F.C(=C/Cl)\Cl
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Potential Applications in Specific Research Fields

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The compound (E)-1,2-dichloroethene is an organochlorine compound with the molecular formula C2H2Cl2C_2H_2Cl_2. It exists as a colorless liquid with a sweet odor and is one of the isomers of 1,2-dichloroethylene, specifically the trans form. This compound is primarily utilized in industrial applications, including as a solvent for cleaning and degreasing. It is produced as a byproduct in the manufacture of vinyl chloride, which is used extensively in the production of polyvinyl chloride (PVC) products .

1-ethoxy-1,1,2,2,3,3,4,4,4-nonafluorobutane and 1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxybutane are fluorinated compounds that contain multiple fluorine atoms attached to a butane backbone. These compounds are characterized by their significant hydrophobicity and thermal stability due to the presence of fluorine atoms. They are often employed in applications requiring chemical resistance and low surface energy .

  • Kumada Coupling Reactions: This compound can engage in cross-coupling reactions with organometallic reagents to form carbon-carbon bonds.
  • Cycloaddition Reactions: The trans isomer can undergo cycloaddition reactions under specific conditions .

The fluorinated compounds mentioned also exhibit unique reactivity patterns due to their fluorine content. For example:

  • Nucleophilic Substitution: The presence of fluorine can influence the reactivity of the carbon atoms in these compounds during nucleophilic substitution reactions.
  • Thermal Decomposition: Fluorinated compounds generally show high thermal stability but can decompose under extreme conditions to release toxic gases such as hydrogen fluoride .

The biological activity of (E)-1,2-dichloroethene is notable for its toxicity. It has been shown to cause skin irritation and respiratory issues upon exposure. Studies indicate that it may have neurotoxic effects at high concentrations . The environmental persistence of this compound raises concerns regarding its potential carcinogenicity and long-term health effects.

The synthesis of (E)-1,2-dichloroethene typically involves:

  • Controlled Chlorination of Acetylene: This method involves reacting acetylene with chlorine gas under controlled conditions to yield dichloroethenes:
    C2H2+Cl2C2H2Cl2C_2H_2+Cl_2\rightarrow C_2H_2Cl_2

For the synthesis of 1-ethoxy-1,1,2,2,3,3,4,4,4-nonafluorobutane and 1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxybutane:

  • Fluorination Reactions: These compounds are synthesized through multi-step processes involving fluorination of appropriate hydrocarbon precursors using fluorinating agents like elemental fluorine or other fluorinating reagents .

(E)-1,2-dichloroethene finds applications primarily in:

  • Industrial Solvent: Used for cleaning metals and precision instruments.
  • Intermediate in Organic Synthesis: Serves as a building block for producing various organic chemicals.

The fluorinated compounds have applications in:

  • Specialty Chemicals: Utilized in formulations requiring low surface energy or chemical resistance.
  • Aerospace and Automotive Industries: Employed in coatings and materials designed for high-performance applications due to their thermal stability .

Studies on interaction profiles indicate that (E)-1,2-dichloroethene interacts with various alkalis and oxidizing agents. For instance:

  • It reacts with solid alkalis leading to the formation of chloroacetylene.
  • In contact with concentrated sulfuric acid or free radical initiators, it can yield chloroacetyl chloride through epoxide intermediates .

Fluorinated compounds also exhibit interesting interactions; they tend to resist hydrolysis and are less reactive towards nucleophiles compared to their non-fluorinated counterparts.

Several compounds share structural characteristics or functional properties with (E)-1,2-dichloroethene. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
Cis-1,2-DichloroetheneC2H2Cl2C_2H_2Cl_2More stable than trans isomer; used similarly as a solvent.
1-ChloroethaneC2H5ClC_2H_5ClA simpler chlorinated hydrocarbon; used as a solvent and refrigerant.
1-FluoroethaneC2H5FC_2H_5FA fluorinated analogue; used in refrigeration and as an aerosol propellant.
1-BromoethaneC2H5BrC_2H_5BrUsed as a solvent; more reactive than chlorinated counterparts.

Each of these compounds exhibits unique properties that differentiate them from (E)-1,2-dichloroethene while sharing similar chemical reactivity patterns due to their halogenated nature.

Hydrogen Bond Acceptor Count

20

Exact Mass

609.9770419 g/mol

Monoisotopic Mass

609.9770419 g/mol

Heavy Atom Count

35

Dates

Modify: 2023-11-23

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